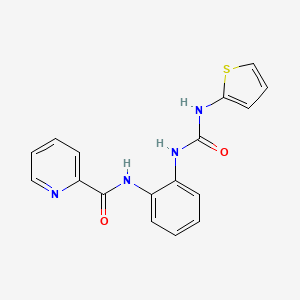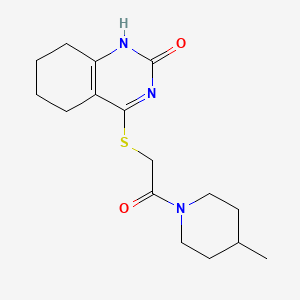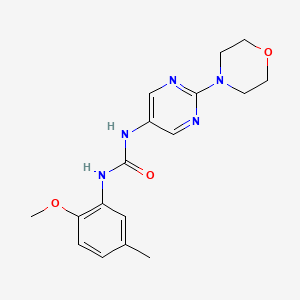
1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, also known as MMV390048, is a small molecule that has been identified as a potential drug candidate for the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites that are transmitted to humans through the bites of infected mosquitoes. According to the World Health Organization, there were an estimated 229 million cases of malaria and 409,000 deaths in 2019.
Scientific Research Applications
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound [11C]HG-10-102-01, related to 1-(2-Methoxy-5-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, was synthesized for potential use as a PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This research highlights the synthesis process and potential application in neurodegenerative disease diagnosis, showing a radiochemical yield of 45-55% and a specific activity of 370-1110GBq/μmol, demonstrating its utility in medical imaging (Min Wang et al., 2017).
Antiproliferative Effects on Lung Cancer Cells
Another study explored the antiproliferative effects of AKF-D52, a derivative of this compound, on non-small cell lung cancer cells. The findings revealed that AKF-D52 induces apoptosis through both caspase-dependent and -independent pathways and cytoprotective autophagy. This research suggests the compound's potential as a therapeutic agent against lung cancer (Hyo-Sun Gil et al., 2021).
Synthesis of Active Metabolites for Kinase Inhibition
The synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179 were described, involving a compound structurally related to this compound. This research contributes to the development of effective kinase inhibitors for cancer treatment (Zecheng Chen et al., 2010).
Development of Acetylcholinesterase Inhibitors
A study on the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, derived from this compound, demonstrated significant antiacetylcholinesterase activity. This research opens up new avenues for the development of treatments for diseases such as Alzheimer's (J. Vidaluc et al., 1995).
Enzyme Inhibition and Anticancer Investigations
Further studies synthesized derivatives of this compound to investigate their enzyme inhibition properties and potential anticancer activities. These compounds demonstrated effective inhibition profiles against various enzymes and showed promise as anticancer agents, highlighting the compound's versatility in medicinal chemistry (Sana Mustafa et al., 2014).
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-3-4-15(24-2)14(9-12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIYLZRGVVFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
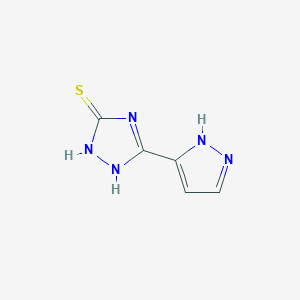

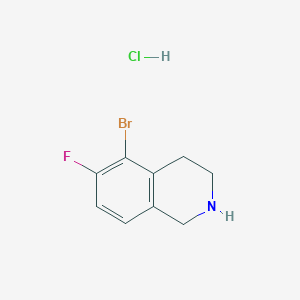
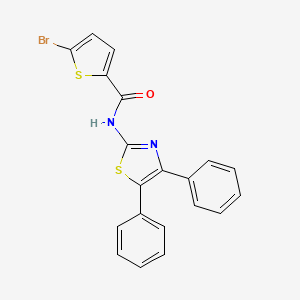

![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
